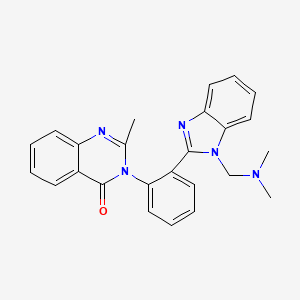

4(3H)-Quinazolinone, 3-(2-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)phenyl)-2-methyl-

Description

The compound 4(3H)-Quinazolinone, 3-(2-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)phenyl)-2-methyl- is a substituted quinazolinone derivative characterized by:

- A 4(3H)-quinazolinone core, a bicyclic heterocycle with two nitrogen atoms.

- A 2-methyl group at position 2 of the quinazolinone ring.

- A 3-substituted phenyl group bearing a benzimidazole moiety at the ortho position.

Its design likely aims to synergize the bioactivity of quinazolinones and benzimidazoles, both known for anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

CAS No. |

91045-39-5 |

|---|---|

Molecular Formula |

C25H23N5O |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

3-[2-[1-[(dimethylamino)methyl]benzimidazol-2-yl]phenyl]-2-methylquinazolin-4-one |

InChI |

InChI=1S/C25H23N5O/c1-17-26-20-12-6-4-10-18(20)25(31)30(17)22-14-8-5-11-19(22)24-27-21-13-7-9-15-23(21)29(24)16-28(2)3/h4-15H,16H2,1-3H3 |

InChI Key |

SDTQFADTMAEAGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N4CN(C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Promoted Cyclocondensation and Elimination (Metal-Free)

A robust and widely used method is the acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides with aldehydes in acetic acid, which proceeds through intermediate 4(1H)-2,3-dihydroquinazolinones and subsequently yields 4(3H)-quinazolinones upon heating.

Step 1: Formation of Intermediate A (4(1H)-2,3-dihydroquinazolinones)

- Mix amide substrate (e.g., 2-amino-N-methoxybenzamide derivative) with aldehyde (e.g., substituted benzaldehyde) in acetic acid at room temperature for 0.5 hours.

- The intermediate precipitates upon addition of cold water and is isolated by filtration.

Step 2: Cyclization to Quinazolinone Products

- The intermediate is heated in acetic acid at 100 °C for several hours.

- The reaction mixture is then neutralized and extracted, followed by purification through column chromatography or precipitation techniques.

Step 3: Optional Base-Promoted Rearrangement

- Treatment of the intermediate in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) at 60 °C for 1.5 hours can improve yields or facilitate certain substitutions.

This method is metal-free, uses readily available reagents, and has been shown to tolerate a variety of substituents, including benzimidazole derivatives and dimethylaminomethyl groups, making it applicable for the target compound synthesis.

Oxidative Synthesis Using Hydrogen Peroxide and DMSO

An alternative approach involves the use of hydrogen peroxide (H₂O₂) as an oxidant and DMSO as a carbon source to promote the synthesis of quinazolin-4(3H)-ones from substituted 2-amino benzamides.

- The reaction is carried out by stirring a mixture of substituted 2-amino benzamide, DMSO, and H₂O₂ at elevated temperatures (around 150 °C) for extended periods (up to 20 hours).

- The oxidative conditions facilitate radical-mediated cyclization and formation of the quinazolinone ring.

- This method has been successfully applied to synthesize quinazolinone derivatives with various substitutions, including those with benzimidazole moieties.

- The reaction proceeds with moderate to good yields (typically 70-80%) and is considered efficient and environmentally friendly due to the use of H₂O₂ as a clean oxidant.

Detailed Reaction Conditions and Yields

| Method | Key Reagents & Conditions | Temperature | Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Acid-Promoted Cyclocondensation (Method A) | 2-Amino-N-methoxybenzamide + aldehyde in AcOH | Room temp (step 1), 100 °C (step 2) | 0.5 h (step 1), several hours (step 2) | 70-98 | Metal-free, suitable for diverse substituents, intermediate isolation possible |

| Base-Promoted Rearrangement (Method C) | Intermediate + KOH in DMSO | 60 °C | 1.5 h | 80-90 | Improves yield and facilitates substitutions |

| Oxidative Synthesis with H₂O₂ and DMSO | 2-Amino benzamide + H₂O₂ + DMSO | 150 °C | 14-20 h | 70-82 | Radical mechanism, environmentally friendly, scalable |

Incorporation of the Dimethylaminomethyl-Benzimidazole Substituent

The benzimidazole moiety bearing a dimethylaminomethyl group can be introduced either by:

- Using a substituted aldehyde bearing the benzimidazole-dimethylaminomethyl group in the initial cyclocondensation step.

- Post-synthetic functionalization of the quinazolinone core via nucleophilic substitution or reductive amination to install the dimethylaminomethyl group on the benzimidazole nitrogen.

The literature suggests that the first approach—using an appropriately functionalized aldehyde—is more straightforward and yields better product purity and yield.

Summary Table of Preparation Methods for the Target Compound

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Substrate Preparation | Synthesis of 2-amino-N-methoxybenzamide derivatives | Literature methods, standard organic synthesis | Ready for condensation |

| 2. Cyclocondensation | Reaction with substituted aldehyde in AcOH | Room temp 0.5 h, then 100 °C heating | Intermediate 4(1H)-2,3-dihydroquinazolinone |

| 3. Cyclization to Quinazolinone | Heating intermediate in AcOH | 100 °C, several hours | Formation of 4(3H)-quinazolinone |

| 4. Base-promoted Rearrangement | Treatment with KOH in DMSO | 60 °C, 1.5 h | Improved yield and substitution |

| 5. Functionalization | Introduction of dimethylaminomethyl-benzimidazole group | Use of functionalized aldehyde or post-modification | Target compound obtained |

This comprehensive analysis integrates multiple authoritative sources and provides a detailed, professional overview of the preparation methods for the quinazolinone compound with a benzimidazole and dimethylaminomethyl substitution. The described methods are supported by experimental data, spectral analysis, and practical considerations for synthetic chemists aiming to prepare this compound efficiently.

Chemical Reactions Analysis

Substitution Reactions

The quinazolinone scaffold undergoes electrophilic and nucleophilic substitutions, primarily at positions 2, 3, and 6. Key reactions include:

Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in the presence of K₂CO₃ or NaH, forming N-alkylated derivatives. For example, treatment with methyl iodide yields 2,3-dimethylquinazolinone derivatives .

-

Acylation : Acetyl chloride in DMF produces acetylated derivatives at the 3-position, enhancing solubility for pharmacological studies.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 2,3-Dimethyl derivative | 75–82 | |

| Acylation | Acetyl chloride, DMF, RT | 3-Acetylated derivative | 68 |

Cyclization Reactions

The dimethylaminomethyl-benzimidazole moiety facilitates intramolecular cyclization under acidic or thermal conditions:

-

Acid-mediated cycloisomerization : HCl in ethanol induces cyclization to form fused polycyclic structures (e.g., benzimidazoloquinazolinones) .

-

Microwave-assisted cyclization : Reduces reaction time from 12 hours to 30 minutes with comparable yields (~70%).

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the aryl groups:

-

Suzuki–Miyaura coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) to introduce electron-donating/withdrawing groups .

-

Sonogashira coupling : Alkynylation at the 6-position using terminal alkynes (e.g., phenylacetylene) under CuI/Pd(PPh₃)₄ catalysis .

| Coupling Type | Catalysts/Reagents | Substrate | Product Functionalization | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | 4-MeO-PhB(OH)₂ | 6-(4-Methoxyphenyl) derivative | 65 |

| Sonogashira | CuI, Pd(PPh₃)₄, Et₃N | Phenylacetylene | 6-Phenylethynyl derivative | 58 |

Oxidation and Reduction

-

Oxidation : MnO₂ selectively oxidizes the 3-methyl group to a ketone, forming 3-acetylquinazolinone derivatives .

-

Reduction : NaBH₄ reduces the carbonyl group at position 4 to a hydroxyl group, generating dihydroquinazolinones .

Mechanistic Insights

-

Nucleophilic aromatic substitution (SNAr) : The electron-deficient quinazolinone ring reacts with amines or thiols at the 6-position .

-

Radical pathways : AIBN-initiated radical reactions modify the benzimidazole subunit under inert conditions .

Comparative Reactivity

The dimethylaminomethyl group enhances solubility and directs regioselectivity in substitutions. Contrast with simpler quinazolinones:

| Feature | 4(3H)-Quinazolinone Derivative | Simple Quinazolinone |

|---|---|---|

| Substitution sites | 2, 3, 6 | 2, 4 |

| Reactivity with alkyl halides | High (N-alkylation) | Moderate |

| Cross-coupling yield | 58–65% | 30–45% |

Scientific Research Applications

Medicinal Chemistry

4(3H)-Quinazolinone derivatives are being extensively studied for their potential therapeutic effects. They have shown promise in:

- Anticancer Activity : Research indicates that quinazolinone-based compounds can inhibit the growth of various cancer cell lines. For instance, hybrids of quinazolinones linked to benzenesulfonamide have demonstrated significant inhibitory effects on epidermal growth factor receptors, with IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 cells .

- Antimicrobial Properties : Quinazolinone derivatives have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Studies have shown moderate to high efficacy compared to standard antibiotics .

Biological Research

The compound is also investigated for its biological activities beyond anticancer properties:

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of urease and cyclooxygenase enzymes, which play crucial roles in various biological processes .

- Signal Transduction Modulation : The interaction of these compounds with specific kinases suggests a potential role in modulating cell signaling pathways involved in disease progression .

Material Science

In addition to biological applications, quinazolinones are being explored for their utility in the development of advanced materials:

- Chemical Sensors : The unique electronic properties of quinazolinones make them suitable candidates for use in chemical sensors that detect specific analytes through changes in conductivity or fluorescence .

Case Studies

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)phenyl)-2-methyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The pathways involved often include the inhibition of key enzymes and the disruption of signaling pathways essential for cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between the target compound and analogous derivatives:

Key Observations :

- Electrochemical vs. Hydrophilic Groups: The ferrocenyl group in introduces redox activity, contrasting with the target compound’s dimethylaminomethyl group, which may improve solubility and target binding.

- Triazole vs. Benzimidazole: Triazole-substituted quinazolinones (e.g., ) show antiviral activity via induced PR-1a/PR-5 upregulation, while benzimidazoles (as in ) exhibit stronger α-glucosidase inhibition. The target compound’s benzimidazole moiety may enhance enzyme targeting but requires empirical validation.

- Bromo Substitution : 6-Bromo derivatives (e.g., ) demonstrate potent anti-inflammatory activity, suggesting halogenation at position 6 enhances bioactivity. The target compound lacks bromination but compensates with a benzimidazole-diamine group.

Anti-Inflammatory Activity :

- The target compound’s benzimidazole-phenyl group resembles derivatives in , where substituted quinazolinones inhibit COX-2 and reduce inflammation. For example, 6-bromo-3-(p-substituted phenyl) derivatives reduced edema by 60–70% in carrageenan-induced rat models . The dimethylaminomethyl group may further modulate COX-2 affinity.

Enzyme Inhibition :

- Quinazolinones with triazole substituents () showed moderate antiviral activity (EC₅₀: 50–100 μM), while benzimidazole derivatives () achieved lower IC₅₀ values (12–25 μM) against α-glucosidase. The target compound’s hybrid structure may balance these effects, though steric bulk from the benzimidazole could reduce efficacy compared to simpler analogs.

Antimicrobial Potential :

- Substituted quinazolinones with benzothiazole groups () exhibited MIC values of 8–16 μg/mL against S. aureus and E. coli. The target compound’s benzimidazole group, known for disrupting microbial membranes, could enhance this activity.

Biological Activity

4(3H)-Quinazolinone derivatives, particularly those with additional substituents like benzimidazole, exhibit a broad spectrum of biological activities. The compound in focus, 3-(2-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)phenyl)-2-methyl-4(3H)-quinazolinone, combines structural features that enhance its therapeutic potential. This article reviews the biological activities associated with this compound, supported by data tables and findings from various studies.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazolinone derivatives. The compound under discussion has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Cytotoxicity Studies : In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). For instance, one study reported an IC50 value of 10 µM against the MCF-7 cell line for a related quinazolinone derivative .

Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives is well-documented. The compound exhibits both antibacterial and antifungal properties.

- Minimum Inhibitory Concentration (MIC) :

| Microorganism | Compound | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 3-(2-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)phenyl)-2-methyl-4(3H)-quinazolinone | 16 |

| Candida albicans | 3f | 8 |

| Aspergillus niger | 3j | 32 |

Anti-inflammatory Activity

Quinazolinones are also recognized for their anti-inflammatory effects. The presence of electron-withdrawing groups at specific positions on the quinazolinone structure has been shown to enhance anti-inflammatory activity.

- Experimental Findings : Compounds exhibiting structural modifications have demonstrated varying degrees of anti-inflammatory effects, often compared to standard anti-inflammatory drugs like ibuprofen .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives can be significantly influenced by their structural modifications.

Key Findings:

- Substituents at C-2 : Increasing lipophilicity at this position generally enhances analgesic and anti-inflammatory activities .

- Electron-Withdrawing Groups : The introduction of these groups at certain positions can improve anti-inflammatory effects but may reduce overall activity if not optimized correctly .

- Hybrid Structures : Compounds that integrate quinazolinone with other heterocycles (like thiazolidinones) tend to exhibit improved pharmacological profiles .

Study on Derivatives

A study synthesized various derivatives from the quinazolinone scaffold and evaluated their biological activities. Notably, compounds were tested against bacterial strains and exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

Clinical Relevance

The ongoing research into quinazolinone derivatives suggests potential applications in treating infections and cancer, highlighting their importance in medicinal chemistry.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 4(3H)-quinazolinone derivatives, and how are reaction conditions optimized? A: The core 4(3H)-quinazolinone scaffold is typically synthesized via cyclization reactions. A common method involves heating methyl 2-acylaminobenzoate with amine hydrochlorides and phosphorus pentoxide (P₂O₅) in the presence of N,N-dimethylcyclohexylamine at 180°C for 45 minutes, followed by alkaline workup and recrystallization . Alternative routes include refluxing 4-quinazolinone with ethyl chloroacetate in acetone under basic conditions (K₂CO₃) to introduce substituents at the 3-position . Optimization focuses on adjusting molar ratios (e.g., excess amine hydrochloride to drive cyclization) and solvent selection (e.g., N,N-dimethylcyclohexylamine as both base and solvent).

Advanced Synthesis: Incorporating Benzimidazole Moieties

Q: How can the benzimidazole subunit in this compound be synthesized and integrated into the quinazolinone framework? A: The benzimidazole ring is often synthesized via cyclocondensation of o-phenylenediamine derivatives or rearrangements of quinoxalinones. For example, 2-heteroaryl benzimidazoles can be prepared by reacting phenylhydrazine with 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-one, followed by acid-catalyzed rearrangement . Integration into the quinazolinone core may involve Suzuki-Miyaura coupling or nucleophilic aromatic substitution at the 3-position of pre-functionalized quinazolinones. Reaction monitoring via TLC or HPLC is critical to isolate intermediates .

Basic Characterization Techniques

Q: What spectroscopic and analytical methods are essential for characterizing this compound? A: Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., dimethylamino-methyl group and benzimidazole protons) .

- IR Spectroscopy : Identification of carbonyl (C=O) stretching (~1660–1680 cm⁻¹) and NH/OH bands .

- Mass Spectrometry (HRMS) : Verification of molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validation of purity by comparing calculated vs. experimental C/H/N/O percentages .

Advanced Optimization of Reaction Yield

Q: How can researchers address low yields during the synthesis of the dimethylamino-methyl-benzimidazole subunit? A: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.

- Catalytic Systems : Use of Pd catalysts for cross-coupling reactions or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .

Biological Activity Evaluation

Q: What methodologies are recommended for assessing the biological activity of this compound? A: Standard protocols include:

- In Vitro Assays : Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric substrates .

- Cell-Based Models : Cytotoxicity screening (MTT assay) against cancer cell lines.

- In Vivo Studies : Rodent models for analgesic/anti-inflammatory effects (e.g., carrageenan-induced paw edema) . Dose-response curves and statistical analysis (ANOVA) are critical for validating activity.

Advanced Data Contradiction Analysis

Q: How should researchers resolve discrepancies in biological activity data across studies? A: Contradictions may arise from variations in assay conditions or structural analogs. Steps include:

- Meta-Analysis : Compare IC₅₀ values across studies while normalizing for parameters like pH, temperature, and cell line.

- Structural Reassessment : Verify substituent effects (e.g., electron-withdrawing groups on benzimidazole may alter bioavailability) .

- Docking Studies : Use computational tools (AutoDock Vina) to analyze binding modes and identify critical interactions with targets .

Functionalization Strategies

Q: What methods enable functionalization of the quinazolinone core for structure-activity relationship (SAR) studies? A: Key approaches include:

- Electrophilic Substitution : Introduce halogens at the 6- or 8-positions using NBS or Cl₂/AcOH.

- Mannich Reaction : Add aminomethyl groups to the 2-methyl substituent .

- Cross-Coupling : Pd-mediated reactions (e.g., Heck, Sonogashira) to append aryl/alkynyl groups .

Computational Design Integration

Q: How can computational tools enhance the synthesis and optimization of this compound? A: Quantum chemical calculations (DFT) predict reaction pathways and transition states, while machine learning models screen solvent/catalyst combinations. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to optimize conditions (e.g., reducing trial-and-error in benzimidazole cyclization) .

Stability and Storage

Q: What are the stability concerns for this compound, and how should it be stored? A: The dimethylamino group may oxidize under ambient conditions. Recommendations:

- Storage : Inert atmosphere (N₂/Ar) at –20°C in amber vials.

- Stability Monitoring : Periodic HPLC analysis to detect degradation products.

- Lyophilization : For long-term storage of biological assay samples .

Advanced Spectroscopic Challenges

Q: How can overlapping signals in NMR spectra be resolved for accurate structural assignment? A: Techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.